molecular formula C16H24ClNO3 B1397536 Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220031-86-6

Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1397536
CAS RN: 1220031-86-6
M. Wt: 313.82 g/mol
InChI Key: HTPCRRMHEUHAES-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3 . It has an average mass of 313.820 Da and a monoisotopic mass of 313.144470 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride consists of 16 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Ethyl imidate hydrochlorides have been synthesized, involving compounds related to Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride. These compounds' chemical structures are confirmed through various spectroscopic methods, underscoring their relevance in chemical research and synthesis (Bekircan & Bektaş, 2008).

Optical Nonlinear Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate, closely related to Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, has demonstrated significant optical nonlinear properties. These findings suggest potential applications in optical limiting technologies (Abdullmajed et al., 2021).

Environmental Applications

The compound 1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, similar in structure to Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, has been used as a selective reagent for removing and recovering various anions from aqueous solutions. This application is significant for environmental science and water treatment technologies (Heininger & Meloan, 1992).

Biological and Pharmacological Research

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, structurally related to Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, has been identified as a novel anti-juvenile hormone agent. This compound's biological activity, particularly in inducing metamorphosis in insect larvae, suggests its potential in biological and pharmacological research (Ishiguro et al., 2003).

Antibacterial Activity

Compounds related to Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride have been synthesized and tested for their antibacterial properties. This research highlights the potential of such compounds in developing new antibacterial agents (Shakir et al., 2020).

properties

IUPAC Name

ethyl 3-(2-piperidin-4-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-4-3-5-15(12-14)20-11-8-13-6-9-17-10-7-13;/h3-5,12-13,17H,2,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPCRRMHEUHAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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